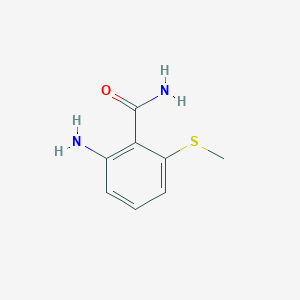

2-Amino-6-(methylthio)benzamide

Description

2-Amino-6-(methylthio)benzamide is a benzamide derivative featuring a methylthio (-SMe) substituent at the 6-position of the benzene ring and an amino (-NH₂) group at the 2-position. The methylthio group introduces distinct electronic and steric effects compared to other substituents (e.g., methyl or hydroxyl), influencing solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C8H10N2OS |

|---|---|

Molecular Weight |

182.25 g/mol |

IUPAC Name |

2-amino-6-methylsulfanylbenzamide |

InChI |

InChI=1S/C8H10N2OS/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,9H2,1H3,(H2,10,11) |

InChI Key |

YQZJPQVLBJRIII-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1C(=O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

- 2-Amino-6-methylbenzamide: Replacing the methylthio group with a methyl (-CH₃) group reduces electronegativity and polarizability. The methyl group is a weaker electron donor compared to the methylthio group, which exhibits moderate electron-withdrawing effects via sulfur’s inductive properties .

- 2-Amino-6-hydroxybenzamide: The hydroxyl (-OH) group introduces strong hydrogen-bonding capability, increasing hydrophilicity.

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (H₂O) | LogP |

|---|---|---|---|

| 2-Amino-6-(methylthio)benzamide* | ~180–190 (estimated) | Low | 1.8–2.2 |

| 2-Amino-6-methylbenzamide | 195–198 | Moderate | 1.2–1.5 |

| 2-Amino-6-hydroxybenzamide | 210–215 | High | 0.5–0.8 |

Spectroscopic Differentiation

- NMR Shifts : The methylthio group causes deshielding of adjacent aromatic protons (δ ~7.3–7.5 ppm in ¹H NMR) and distinct ¹³C NMR signals for the sulfur-bearing carbon (~135–140 ppm) .

- Mass Spectrometry : The methylthio group contributes to unique fragmentation patterns, such as loss of SCH₃ (63 Da), aiding differentiation from methyl or hydroxyl analogs .

Comparison with Benzothiazole Derivatives

2-(Methylthio)-1,3-benzothiazol-6-amine (CAS 25706-29-0) shares the methylthio substituent but replaces the benzamide core with a benzothiazole ring. Key differences include:

- Electronic Effects : The benzothiazole ring introduces conjugation with the thiazole nitrogen, enhancing π-electron delocalization and altering UV-Vis absorption profiles compared to benzamides .

- Bioactivity : Benzothiazoles are often associated with antimicrobial and anticancer activities, whereas benzamides are explored as enzyme inhibitors or neuroleptics .

Comparison with Acetanilide and Phenylacetamide

- Excited-State Properties: Benzamide: Exhibits strong phosphorescence (τ < 1 ms) due to efficient intersystem crossing. Acetanilide: Shows balanced fluorescence and phosphorescence yields (τ ~2–3 ms).

Analytical Challenges and Solutions

- Chromatographic Separation: Reverse-phase HPLC with C18 columns can resolve 2-Amino-6-(methylthio)benzamide from methyl or hydroxyl analogs, leveraging differences in hydrophobicity .

- Forensic Differentiation : Mass spectrometry and tandem NMR are critical for distinguishing it from neuroleptic benzamides (e.g., sulpiride) with similar cores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.